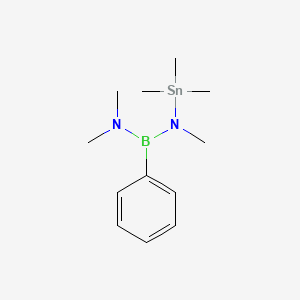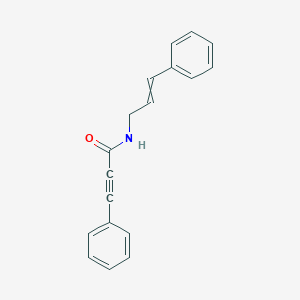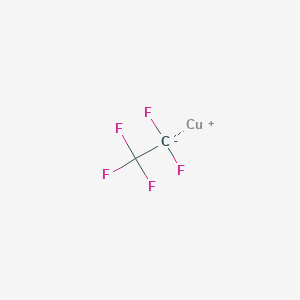
4H-Pyrazol-4-one, 3-methyl-5-phenyl-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrazol-4-one, 3-methyl-5-phenyl-, 2-oxide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazol-4-one, 3-methyl-5-phenyl-, 2-oxide typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-one with an oxidizing agent. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium acetate. The reaction is usually carried out at room temperature, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of magnetic nanocatalysts has also been explored to enhance the efficiency of the reaction and facilitate the separation of the catalyst from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrazol-4-one, 3-methyl-5-phenyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to its corresponding pyrazoline derivative.
Substitution: The phenyl group can be substituted with different functional groups to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which have been studied for their biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antioxidant and anticancer properties.
Medicine: Some derivatives have been approved for the treatment of different types of cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through its ability to scavenge free radicals. It interacts with reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and proteins involved in the oxidative stress response. The predominant pathway of action is p53-mediated apoptosis, which is a key mechanism in its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazoline-5-one: Known for its antioxidant properties.
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Exhibits similar biological activities and is used in similar applications.
Uniqueness
4H-Pyrazol-4-one, 3-methyl-5-phenyl-, 2-oxide stands out due to its unique structural features that allow for a wide range of chemical modifications. This versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
59345-65-2 |
|---|---|
Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-methyl-1-oxido-3-phenylpyrazol-1-ium-4-one |
InChI |
InChI=1S/C10H8N2O2/c1-7-10(13)9(11-12(7)14)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
HZNDHZXMDFQGGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](N=C(C1=O)C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


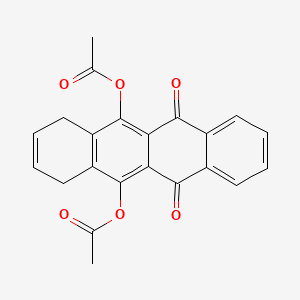
![1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14617261.png)

![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14617263.png)
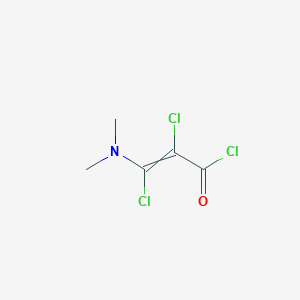
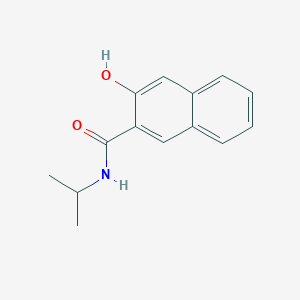
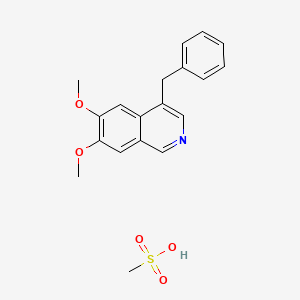
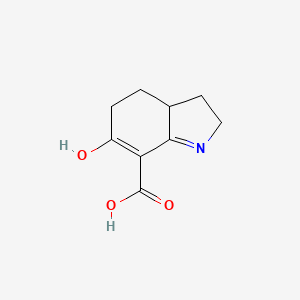

![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)
